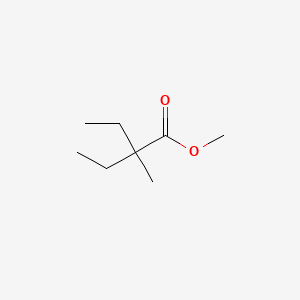
Methyl 2-ethyl-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2-methylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common additive in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-ethyl-2-methyl-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and methanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Methyl 2-ethyl-2-methylbutanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industries due to its fruity odor.
Mechanism of Action
The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and affect various biochemical pathways, leading to changes in cellular function. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-ethyl-, methyl ester
Uniqueness
Methyl 2-ethyl-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industries, setting it apart from other similar esters.
Properties
CAS No. |
5296-70-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 2-ethyl-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,6-2)7(9)10-4/h5-6H2,1-4H3 |
InChI Key |
RUFXPLNQCKJCCF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)OC |
Canonical SMILES |
CCC(C)(CC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














